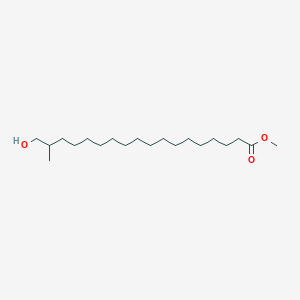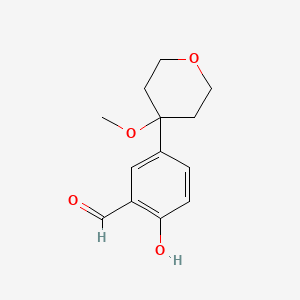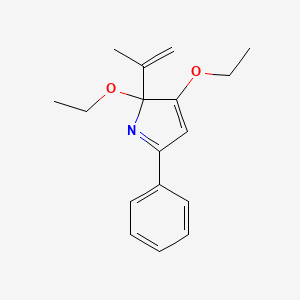
2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole is an organic compound with a complex structure that includes a pyrrole ring substituted with ethoxy groups, a phenyl group, and a prop-1-en-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Addition of Phenyl and Prop-1-en-2-yl Groups: These groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxy and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and phenyl groups can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole: Similar structure but with methoxy groups instead of ethoxy groups.
2,3-Diethoxy-5-methyl-2-(prop-1-en-2-yl)-2H-pyrrole: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole is unique due to the combination of its ethoxy, phenyl, and prop-1-en-2-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
189750-26-3 |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
2,3-diethoxy-5-phenyl-2-prop-1-en-2-ylpyrrole |
InChI |
InChI=1S/C17H21NO2/c1-5-19-16-12-15(14-10-8-7-9-11-14)18-17(16,13(3)4)20-6-2/h7-12H,3,5-6H2,1-2,4H3 |
Clé InChI |
ZIIXWPSASLCJGA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=NC1(C(=C)C)OCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


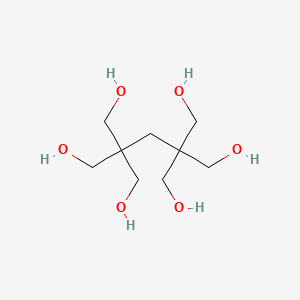
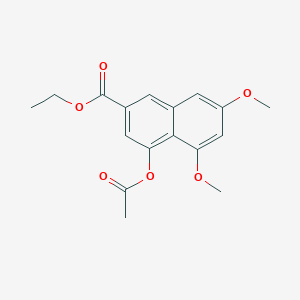
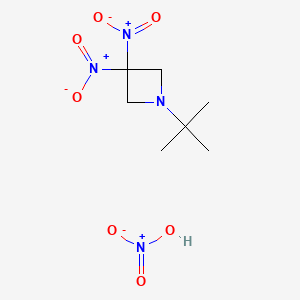
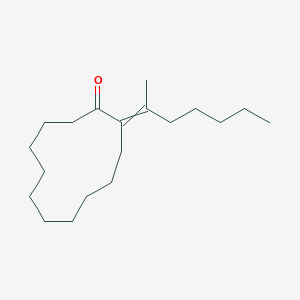
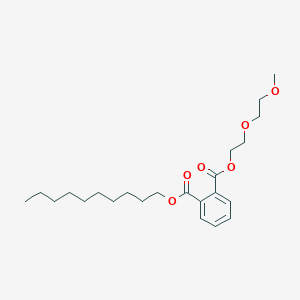
![(5S)-5-Benzyl-3-[(pyridin-3-yl)methylidene]pyrrolidin-2-one](/img/structure/B15163592.png)
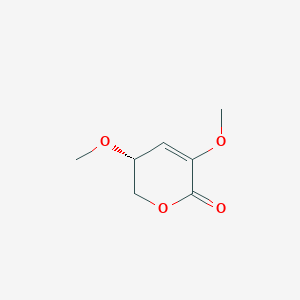
![Acetamide, 2,2'-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B15163614.png)
![1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B15163621.png)
![6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B15163628.png)
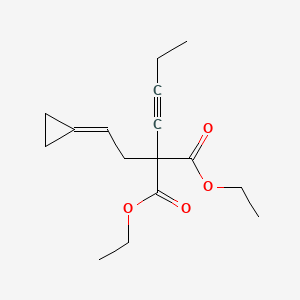
![Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester](/img/structure/B15163648.png)
